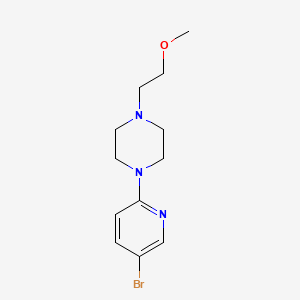

1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine

説明

1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine is a useful research compound. Its molecular formula is C12H18BrN3O and its molecular weight is 300.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on structure-activity relationships (SAR), mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

The compound features a piperazine core with a 5-bromopyridine moiety and a 2-methoxyethyl substituent. This unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.

Biological Activity Overview

Research indicates that compounds containing piperazine and pyridine derivatives often exhibit diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. The specific activity of this compound has been investigated in various contexts.

Antimicrobial Activity

This compound has shown promise as an efflux pump inhibitor (EPI) in Gram-negative bacteria. In a study evaluating the structure-activity relationships of similar compounds, it was found that modifications to the piperazine scaffold could enhance antibacterial potency. While the compound itself did not show significant antibacterial activity at high concentrations (MIC ≥ 100 µM), it was effective in potentiating the activity of standard antibiotics like fluoroquinolones when used in combination .

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

- Efflux Pump Inhibition : By inhibiting efflux pumps in bacteria, the compound can enhance the effectiveness of existing antibiotics, making it a candidate for combination therapies .

- Cell Stress Response Modulation : Similar compounds have been shown to influence cellular stress responses by modulating eIF2-α phosphorylation. This suggests that this compound may also affect protein synthesis under stress conditions .

Table 1: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Potentiates fluoroquinolone activity | |

| Efflux Pump Inhibition | Enhances antibiotic efficacy | |

| Cell Stress Response | Potential modulation of eIF2-α pathway |

Case Studies

In recent studies, derivatives of piperazine have been explored for their therapeutic potential:

科学的研究の応用

Based on the search results, here's what is known about the applications of piperazine derivatives, with a focus on compounds similar to "1-(5-Bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine":

Overview of Piperazine and its Derivatives

Piperazine is a versatile building block in the synthesis of numerous biologically active compounds . Many useful compounds contain piperazine derivatives in their structures, particularly those with substitutions on the nitrogen atoms .

Applications of Piperazine Derivatives

Piperazine derivatives have a wide range of pharmaceutical applications, including:

- Antihistamines: Cyclizine, an antihistamine drug, contains piperazine and is used as an antiemetic with anticholinergic effects . Oxatomide is another H1 antihistaminic drug containing a piperazine moiety . Bucle et al. (year not specified in search results) synthesized N-benzylpiperazino derivatives and evaluated their antihistamine activity .

- Antidepressants: Amoxapine, an antidepressant drug, is used to treat depression, anxiety, or agitation associated with depression .

- Antipsychotics: Bifeprunox is an antipsychotic drug with a piperazine moiety .

- Anticonvulsants: Ropizine is an anticonvulsant drug that contains piperazine . A xanthone derivative with a piperazine moiety has also demonstrated anticonvulsant activity .

- Antihypertensives: Prazosin, an antihypertensive agent, contains a piperazine moiety and is a selective α-adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia .

- Calcium Channel Blockers: Flunarizine, a calcium channel blocker with a piperazine moiety, is effective in the prophylaxis of migraine and occlusive peripheral vascular disease . Diphenylalkyl piperazine derivatives have also been evaluated for their calcium antagonistic activities .

- Antianginal Agents: Ranolazine, a piperazine-containing drug, is approved for the treatment of chronic stable angina pectoris .

- Inhibitors: Piperazine derivatives have been used in the synthesis of g-secretase inhibitors .

- Anti-HIV Agents: Piperazine derivatives have demonstrated in vitro antiviral activities against HIV-1 .

Specific Piperazine Derivatives and their Applications

- 1-Benzhydryl-sulfonyl-piperazine derivatives: These compounds have been evaluated for their efficacy in inhibiting breast cancer cell proliferation .

- Purine ribonucleoside analogues containing a 4-substituted piperazine: These analogues have been synthesized and evaluated for their cytotoxicity on liver, breast, and colon carcinoma cell lines .

- Xanthone derivatives with piperazine moiety: These derivatives have exhibited a high affinity for serotoninergic 5-HT1A receptors .

- Indole-piperazines: These compounds have been synthesized and reported as potent mixed D2/D4 antagonists .

- Piperazine derivatives with thio and aminopropanol moieties: These compounds have shown apparent inhibitions against KCl-induced contractions in isolated rat aorta and have demonstrated potent inhibitory activity against auto-oxidative lipid peroxidations in canine brain homogenates .

- 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one and 5,7-dimethoxy-2-(piperazin-1-ylmethyl)-4H-chromen-4-one derivatives: These compounds have been screened for their pro-inflammatory activity .

- 1-(2-Methoxyethyl)piperazine: This compound can be used as a reactant in the preparation of biologically and pharmacologically active molecules .

Limited Information on "this compound"

特性

IUPAC Name |

1-(5-bromopyridin-2-yl)-4-(2-methoxyethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN3O/c1-17-9-8-15-4-6-16(7-5-15)12-3-2-11(13)10-14-12/h2-3,10H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQYIMDXNUIKBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCN(CC1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。